1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol

Description

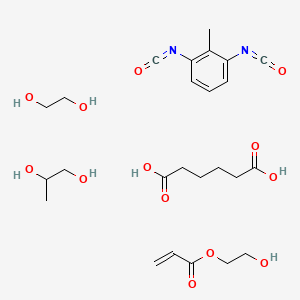

The compound “1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol” is a complex mixture of several distinct chemical entities, each with unique properties and applications. This compound is a combination of aromatic isocyanates, diols, dicarboxylic acids, acrylates, and glycols, making it a versatile material in various fields of chemistry, biology, medicine, and industry.

Properties

CAS No. |

69011-31-0 |

|---|---|

Molecular Formula |

C25H38N2O13 |

Molecular Weight |

574.6 g/mol |

IUPAC Name |

1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol |

InChI |

InChI=1S/C9H6N2O2.C6H10O4.C5H8O3.C3H8O2.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-5(7)8-4-3-6;1-3(5)2-4;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);2,6H,1,3-4H2;3-5H,2H2,1H3;3-4H,1-2H2 |

InChI Key |

UNPLUXUTAIUKEA-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

Canonical SMILES |

CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |

Other CAS No. |

69011-31-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-diisocyanato-2-methylbenzene: This compound is synthesized by the phosgenation of 2,6-diaminotoluene.

Ethane-1,2-diol:

Hexanedioic acid:

2-hydroxyethyl prop-2-enoate:

Propane-1,2-diol:

Industrial Production Methods

1,3-diisocyanato-2-methylbenzene: Industrial production involves large-scale phosgenation processes with stringent safety measures due to the toxic nature of phosgene.

Ethane-1,2-diol: Produced in large quantities for use in antifreeze and polyester manufacturing.

Hexanedioic acid: Industrially produced via the oxidation of cyclohexane in the presence of air and nitric acid.

2-hydroxyethyl prop-2-enoate: Manufactured through continuous esterification processes in the presence of acid catalysts.

Propane-1,2-diol: Produced on a large scale using propylene oxide and water under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

1,3-diisocyanato-2-methylbenzene: Undergoes addition reactions with alcohols and amines to form urethanes and ureas.

Ethane-1,2-diol: Participates in oxidation reactions to form oxalic acid and glycolic acid.

Hexanedioic acid: Undergoes esterification reactions to form esters used in polymer production.

2-hydroxyethyl prop-2-enoate: Polymerizes in the presence of radical initiators to form polyacrylates.

Propane-1,2-diol: Oxidized to lactic acid and pyruvic acid under specific conditions.

Common Reagents and Conditions

1,3-diisocyanato-2-methylbenzene: Reacts with alcohols and amines under mild conditions.

Ethane-1,2-diol: Oxidized using potassium permanganate or nitric acid.

Hexanedioic acid: Esterified using alcohols in the presence of acid catalysts.

2-hydroxyethyl prop-2-enoate: Polymerized using radical initiators like benzoyl peroxide.

Propane-1,2-diol: Oxidized using periodic acid or manganese dioxide.

Major Products

1,3-diisocyanato-2-methylbenzene: Urethanes and ureas.

Ethane-1,2-diol: Oxalic acid, glycolic acid.

Hexanedioic acid: Nylon, esters.

2-hydroxyethyl prop-2-enoate: Polyacrylates.

Propane-1,2-diol: Lactic acid, pyruvic acid.

Scientific Research Applications

1,3-diisocyanato-2-methylbenzene: Used in the production of polyurethanes for foams, coatings, and adhesives.

Ethane-1,2-diol: Utilized as a coolant and antifreeze, and in the production of polyester fibers.

Hexanedioic acid: Key component in the manufacture of nylon-6,6 and as a plasticizer.

2-hydroxyethyl prop-2-enoate: Employed in the synthesis of hydrogels, adhesives, and coatings.

Propane-1,2-diol: Used as a solvent, in pharmaceuticals, and as a humectant in cosmetics.

Mechanism of Action

1,3-diisocyanato-2-methylbenzene: Reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages.

Ethane-1,2-diol: Acts as a nucleophile in various organic reactions, forming esters and ethers.

Hexanedioic acid: Undergoes condensation reactions to form polyamides and polyesters.

2-hydroxyethyl prop-2-enoate: Polymerizes through radical mechanisms to form crosslinked networks.

Propane-1,2-diol: Undergoes oxidation to form various organic acids.

Comparison with Similar Compounds

1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.

Ethane-1,2-diol: Similar to propylene glycol but with different physical properties and toxicity.

Hexanedioic acid: Compared to other dicarboxylic acids like succinic acid, it provides higher melting points and different polymer properties.

2-hydroxyethyl prop-2-enoate: Compared to methyl methacrylate, it offers different hydrophilicity and polymerization characteristics.

Propane-1,2-diol: Similar to ethylene glycol but with different applications and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.